REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([N:12]3[CH2:17][CH2:16][S:15][CH2:14][CH2:13]3)[CH2:9]2)C=CC=CC=1.[Cl:24]C(OC(Cl)C)=O.CO>C(Cl)Cl>[ClH:24].[ClH:24].[NH:8]1[CH2:11][CH:10]([N:12]2[CH2:17][CH2:16][S:15][CH2:14][CH2:13]2)[CH2:9]1 |f:4.5.6|
|
Name
|
4-[1-(Diphenylmethyl)azetidin-3-yl]thiomorpholine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)N1CCSCC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
ADDITION
|
Details
|
To the residue was added acetone (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then refluxed for 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
placed at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.N1CC(C1)N1CCSCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |